ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of purine and pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the purine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine or pyrimidine rings.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the structure.
Substitution: Halogen atoms like bromine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and either inhibiting or activating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACETATE: This compound shares some structural similarities but lacks the purine and pyrimidine components.
ETHYL 6-BROMO-3-METHYL-1H-1G: Another brominated compound, but with a simpler structure.
Uniqueness
ETHYL 6-[(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)METHYL]-4-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of purine and pyrimidine rings, which are rare in a single molecule. This structural complexity offers multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H25BrN6O6 |
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Molecular Weight |
561.4 g/mol |
IUPAC Name |
ethyl 4-[(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25BrN6O6/c1-6-36-20(32)15-14(27(2)22(33)25-16(15)12-7-9-13(35-5)10-8-12)11-30-17-18(26-21(30)24)28(3)23(34)29(4)19(17)31/h7-10,16H,6,11H2,1-5H3,(H,25,33) |
InChI Key |
QDLVWRCDZZBCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)CN3C4=C(N=C3Br)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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